molecular formula C4H8 B1642356 2-Methyl(113C)prop-1-ene

2-Methyl(113C)prop-1-ene

Cat. No.: B1642356
M. Wt: 57.1 g/mol
InChI Key: VQTUBCCKSQIDNK-OUBTZVSYSA-N
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Description

2-Methyl(113C)prop-1-ene, also known as isobutylene-13C, is a hydrocarbon with the chemical formula (13CH3)2C=13CH2. It is a four-carbon branched alkene (olefin) and one of the four isomers of butylene. This compound is a colorless, flammable gas and is of considerable industrial value .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl(113C)prop-1-ene can be synthesized through various methods. One common method involves the catalytic dehydrogenation of isobutane. This process typically uses a catalyst such as platinum or chromium oxide at high temperatures to remove hydrogen atoms from isobutane, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, this compound is often produced by dehydrating tertiary butyl alcohol (TBA) or through catalytic dehydrogenation of isobutane.

Mechanism of Action

The mechanism of action of 2-Methyl(113C)prop-1-ene varies depending on the reaction it undergoes. For example, in the epoxidation reaction, TBHP is activated by a molybdenum-based catalyst to generate highly active tert-butyl peroxide radicals. These radicals then react with this compound to form 2-Methylpropylene oxide (MPO) .

Comparison with Similar Compounds

2-Methyl(113C)prop-1-ene is similar to other butylene isomers, such as:

  • 1-Butene
  • cis-2-Butene
  • trans-2-Butene

Uniqueness

What sets this compound apart from its isomers is its branched structure, which gives it unique chemical properties and reactivity. For instance, its branched structure makes it more reactive in polymerization reactions compared to its linear isomers .

Properties

Molecular Formula

C4H8

Molecular Weight

57.1 g/mol

IUPAC Name

2-methyl(113C)prop-1-ene

InChI

InChI=1S/C4H8/c1-4(2)3/h1H2,2-3H3/i1+1

InChI Key

VQTUBCCKSQIDNK-OUBTZVSYSA-N

Isomeric SMILES

CC(=[13CH2])C

SMILES

CC(=C)C

Canonical SMILES

CC(=C)C

Origin of Product

United States

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